Comprehensive Technical Guide: 2-Chloro-2'-methoxybenzophenone (CAS 890098-04-1)
Comprehensive Technical Guide: 2-Chloro-2'-methoxybenzophenone (CAS 890098-04-1)
Executive Summary
2-Chloro-2'-methoxybenzophenone (CAS 890098-04-1) is a highly functionalized, ortho-substituted diaryl ketone. In modern organic synthesis and pharmaceutical development, substituted benzophenones serve as critical building blocks for complex architectures, including active pharmaceutical ingredients (APIs) and photoactive materials. The unique di-ortho substitution pattern (a chlorine atom on one ring and a methoxy group on the other) imparts distinct steric hindrance and electronic properties, making it an ideal precursor for downstream cyclization reactions, such as the synthesis of acridones, indoles, and other biologically active heterocycles.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, a self-validating mechanistic synthesis protocol, and its applications in drug discovery.
Physicochemical Profiling
Understanding the baseline physical and chemical properties is essential for reaction design, purification, and handling. The table below consolidates the quantitative data for this compound[1].
| Property | Value |
| Chemical Name | 2-Chloro-2'-methoxybenzophenone |
| CAS Number | 890098-04-1 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| SMILES Code | O=C(C1=CC=CC=C1Cl)C2=CC=CC=C2OC |
| Appearance | White to off-white powder/crystalline solid |
| Typical Purity | ≥ 97.0% (HPLC) |
| Storage Conditions | Sealed in dry, room temperature; protect from moisture |
Retrosynthetic Strategy & Mechanistic Pathway
Traditional Friedel-Crafts acylation is often unsuitable for synthesizing highly specific ortho-substituted benzophenones due to poor regioselectivity and functional group incompatibility[2]. Instead, the between an acyl chloride and an arylboronic acid represents the gold standard for constructing these diaryl ketones[2].
While the ortho-position introduces significant steric hindrance that can impede the approach of a bulky palladium catalyst during the oxidative addition and transmetalation steps[3], utilizing an acyl chloride (e.g., 2-chlorobenzoyl chloride) as the electrophile effectively bypasses the carbon-halogen bond activation barrier seen in aryl halides.
Catalytic cycle of the Suzuki-Miyaura coupling for 2-chloro-2'-methoxybenzophenone synthesis.
Self-Validating Experimental Protocol
The following protocol details the synthesis of 2-chloro-2'-methoxybenzophenone via Suzuki coupling. Every step is designed with built-in causality to ensure a self-validating workflow[2].
Reagents & Materials
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Electrophile: 2-Chlorobenzoyl chloride (1.0 equiv, 10 mmol)
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Nucleophile: 2-Methoxyphenylboronic acid (1.05 equiv, 10.5 mmol)
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Catalyst: Pd₂(dba)₃ (0.05 equiv, 5 mol%)
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Base: K₂CO₃ (2.0 equiv, 20 mmol)
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Solvent System: Toluene (20 mL)
Step-by-Step Methodology
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System Preparation (Inert Atmosphere): In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (10.5 mmol), K₂CO₃ (20 mmol), and Pd₂(dba)₃ (0.5 mmol).
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Causality: K₂CO₃ is selected as a mild base to facilitate the transmetalation of the boronic acid without causing rapid, undesired hydrolysis of the highly reactive acyl chloride[2].
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Solvent Addition: Add anhydrous toluene (20 mL) to the flask. Purge the system with Argon for 10 minutes.
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Electrophile Addition: Slowly add 2-chlorobenzoyl chloride (10 mmol) dropwise via syringe at room temperature.
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Causality: Dropwise addition controls the exothermic oxidative addition step and minimizes homocoupling side reactions.
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Reaction Execution: Heat the reaction mixture to mild reflux (approx. 80-90 °C) for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) or HPLC until the acyl chloride is entirely consumed.
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Quenching & Workup: Cool the mixture to room temperature. Add 1.5 M aqueous NaOH (20 mL) and stir for 15 minutes.
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Causality: The NaOH wash selectively converts unreacted 2-methoxyphenylboronic acid into water-soluble borate salts, easily removing them from the organic phase[2].
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Extraction & Drying: Separate the phases. Extract the aqueous layer with ethyl acetate (2 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 9:1 hexanes/ethyl acetate) to yield the pure 2-chloro-2'-methoxybenzophenone.
Analytical Validation Framework
To confirm the structural integrity and purity of the synthesized 890098-04-1, the following analytical parameters must be met:
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HPLC (High-Performance Liquid Chromatography): Run on a C18 column using a Water/Acetonitrile gradient. The extended conjugated π -system of the benzophenone core allows for robust UV detection at 254 nm. Target purity should exceed 98.0%.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) will display a characteristic isotopic pattern due to the chlorine atom. Expect a primary molecular ion peak at m/z 247.1 [M+H]⁺ and a secondary peak at m/z 249.1 (approx. 33% relative intensity, corresponding to the ³⁷Cl isotope)[1].
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¹H-NMR (Proton Nuclear Magnetic Resonance, CDCl₃): The spectrum will feature a distinct sharp singlet integrating to 3 protons around δ 3.7-3.9 ppm, confirming the presence of the 2'-methoxy group. The aromatic region ( δ 6.8-7.8 ppm) will display complex multiplet splitting indicative of the two di-substituted phenyl rings.
Applications in Pharmaceutical Development
In drug discovery, 2-chloro-2'-methoxybenzophenone is not a final therapeutic agent but a highly strategic synthetic intermediate. The ortho-chloro and ortho-methoxy groups act as orthogonal reactive sites for synthesizing complex polycyclic systems.
Downstream application of 2-chloro-2'-methoxybenzophenone in heterocyclic API core synthesis.
Mechanistic Utility:
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Nucleophilic Aromatic Substitution (SNAr) / Buchwald-Hartwig Amination: The electron-withdrawing nature of the carbonyl group activates the ortho-chlorine atom, allowing it to be displaced by primary amines or anilines.
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Ether Cleavage & Cyclization: Subsequent treatment with a strong Lewis acid (e.g., BBr₃) cleaves the methoxy ether to yield a phenol. This intermediate can undergo spontaneous or acid-catalyzed intramolecular cyclization with the newly introduced amine to form rigid tricyclic scaffolds like acridones, which are prevalent in kinase inhibitors and antimalarial drugs.
Safety, Handling, and Toxicology
While comprehensive toxicological profiling for CAS 890098-04-1 is ongoing, standard laboratory safety protocols for halogenated aromatic ketones must be strictly enforced. According to established Safety Data Sheets (SDS)[4]:
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Hazard Statements:
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H303: May be harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE): Handle exclusively under a chemical fume hood. Wear antistatic protective clothing, nitrile gloves, and safety goggles (P261: Avoid breathing dust/fume/gas/mist/vapours/spray)[4].
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Reactivity: Stable under recommended storage conditions. Avoid strong oxidizing and reducing agents[4].
References
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Title: Safety Data Sheet - Rieke Metals Source: riekemetals.com URL: [Link]
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Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: mdpi.com URL: [Link]
